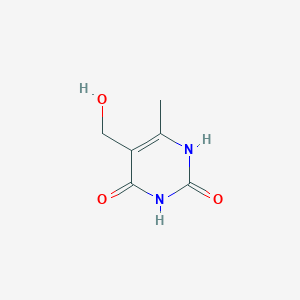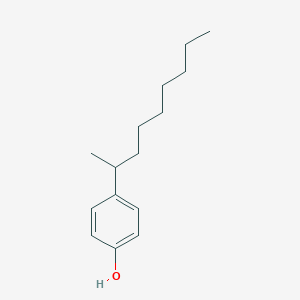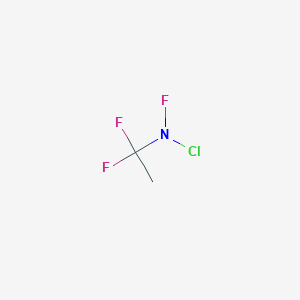
N-Chloro-N,1,1-trifluoroethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloro-N,1,1-trifluoroethanamine, also known as NCTFE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is highly reactive and has a strong oxidizing ability.
科学的研究の応用
N-Chloro-N,1,1-trifluoroethanamine has been extensively researched for its potential applications in various scientific fields. One of the most promising applications of N-Chloro-N,1,1-trifluoroethanamine is its use as a disinfectant and sterilizing agent. Due to its strong oxidizing ability, N-Chloro-N,1,1-trifluoroethanamine can effectively kill bacteria, viruses, and fungi. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains.
Another area of research for N-Chloro-N,1,1-trifluoroethanamine is its use in organic synthesis. It has been found to be an effective reagent for the oxidation of alcohols and amines, as well as for the synthesis of various organic compounds.
作用機序
The mechanism of action of N-Chloro-N,1,1-trifluoroethanamine involves the release of hypochlorous acid (HOCl) upon contact with water. HOCl is a powerful oxidizing agent that can react with various biomolecules, including proteins, lipids, and DNA. This reaction leads to the destruction of the cell membrane and ultimately cell death.
生化学的および生理学的効果
N-Chloro-N,1,1-trifluoroethanamine has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that N-Chloro-N,1,1-trifluoroethanamine can induce DNA damage and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of using N-Chloro-N,1,1-trifluoroethanamine in lab experiments is its strong oxidizing ability. This makes it a powerful reagent for various chemical reactions. However, the strong oxidizing ability of N-Chloro-N,1,1-trifluoroethanamine can also be a limitation, as it can react with other chemicals in the lab and potentially cause harm to researchers.
将来の方向性
There are several future directions for research on N-Chloro-N,1,1-trifluoroethanamine. One area of interest is its potential use as an antibacterial agent in medical settings. Another area of research is its use in the synthesis of novel organic compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Chloro-N,1,1-trifluoroethanamine and its potential use in cancer treatment.
Conclusion:
In conclusion, N-Chloro-N,1,1-trifluoroethanamine is a unique chemical compound that has gained significant attention in scientific research. Its strong oxidizing ability and potential applications in various fields make it an interesting area of study. Further research is needed to fully understand the potential of N-Chloro-N,1,1-trifluoroethanamine and its future applications.
合成法
The synthesis of N-Chloro-N,1,1-trifluoroethanamine involves the reaction of chloramine-T with 1,1,1-trifluoroethanol. This reaction takes place in the presence of a catalyst, typically sodium bicarbonate, and is carried out at room temperature. The resulting product is then purified through distillation to obtain pure N-Chloro-N,1,1-trifluoroethanamine.
特性
CAS番号 |
16276-45-2 |
|---|---|
製品名 |
N-Chloro-N,1,1-trifluoroethanamine |
分子式 |
C2H3ClF3N |
分子量 |
133.5 g/mol |
IUPAC名 |
N-chloro-N,1,1-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c1-2(4,5)7(3)6/h1H3 |
InChIキー |
ITYSTFRAOPTVON-UHFFFAOYSA-N |
SMILES |
CC(N(F)Cl)(F)F |
正規SMILES |
CC(N(F)Cl)(F)F |
同義語 |
N-Chloro-N,1,1-trifluoroethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



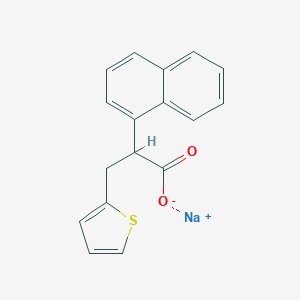
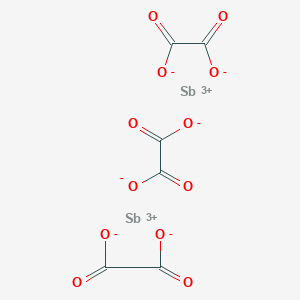
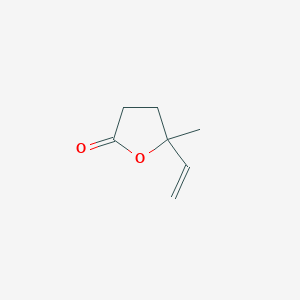
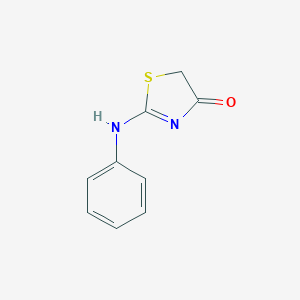
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
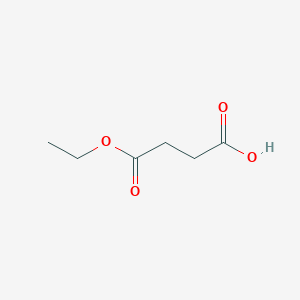
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
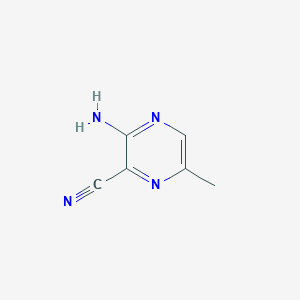
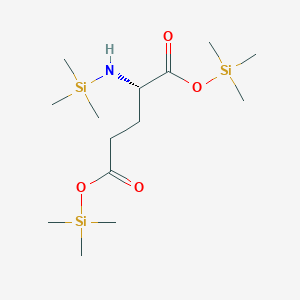
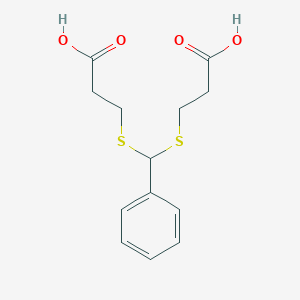
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
